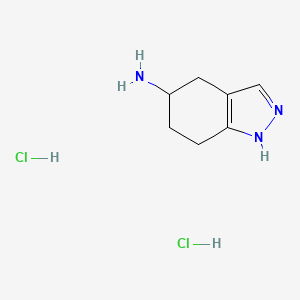

4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride

Descripción general

Descripción

4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride is a chemical compound with the molecular formula C7H11N3•2HCl and a molecular weight of 210.1 . It is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a radical allyl bromination of indazol-4-one at position 7 by the action of N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride and subsequent nucleophilic substitution of the bromine atom in compound 5 with azide by the action of sodium azide in an acetone–water mixture led to a 7-azido derivative .Molecular Structure Analysis

The molecular structure of 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride is based on the indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings . The introduction of a substituent at position 7 of the bicycle is of particular interest, which proceeds as a tandem reaction during the formation of the pyrrole ring .Physical And Chemical Properties Analysis

4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride is a solid compound . It should be stored at room temperature in an inert atmosphere .Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

Indazole derivatives, including 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride, have been found to possess significant anti-inflammatory properties . For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has shown high anti-inflammatory activity along with minimum ulcerogenic potential .

Antimicrobial Applications

Indazole compounds have demonstrated potent antimicrobial activities . The structural diversity and biological properties of these compounds make them valuable in the development of new antimicrobial agents .

Anti-HIV Applications

Indazole derivatives have been found to exhibit anti-HIV activities . This suggests that 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride could potentially be used in the development of new anti-HIV drugs .

Anticancer Applications

Indazole compounds, including 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride, have shown promising anticancer properties . Their unique structure and biological activities make them potential candidates for the development of novel anticancer drugs .

Hypoglycemic Applications

Indazole derivatives have been found to possess hypoglycemic activities . This suggests that 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride could potentially be used in the treatment of diabetes .

Antiviral Applications

A novel class of SARS-CoV-2 main protease (M pro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones was designed . This suggests that 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride could potentially be used in the development of new antiviral drugs .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

Mecanismo De Acción

Target of Action

Indazole derivatives have been found to possess anti-inflammatory activity , suggesting that they may target enzymes or receptors involved in the inflammatory response.

Mode of Action

Indazole derivatives have been shown to exhibit anti-inflammatory activity , which could involve the inhibition of pro-inflammatory enzymes or signaling pathways.

Biochemical Pathways

Given the anti-inflammatory activity of indazole derivatives , it is plausible that this compound may influence pathways related to inflammation, such as the cyclooxygenase (COX) or lipoxygenase (LOX) pathways.

Result of Action

Indazole derivatives have been reported to exhibit anti-inflammatory activity , suggesting that they may reduce the production of pro-inflammatory mediators or inhibit the activation of immune cells.

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-5-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-6-1-2-7-5(3-6)4-9-10-7;;/h4,6H,1-3,8H2,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDUZMHOIVQJGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=NN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

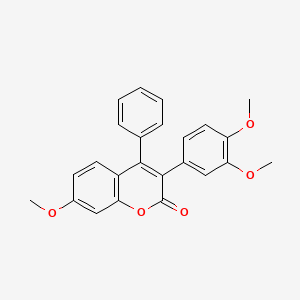

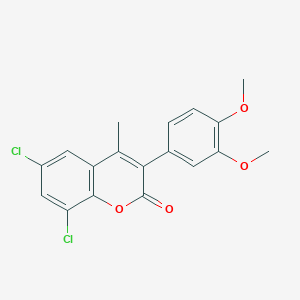

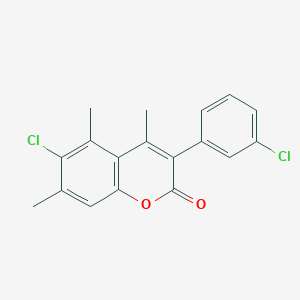

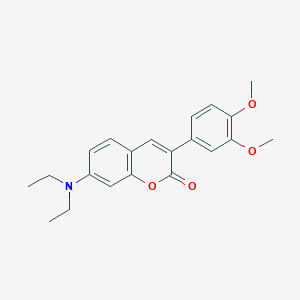

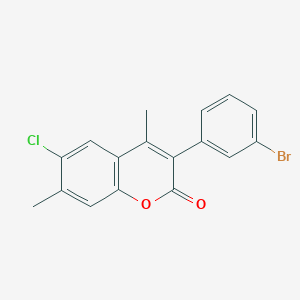

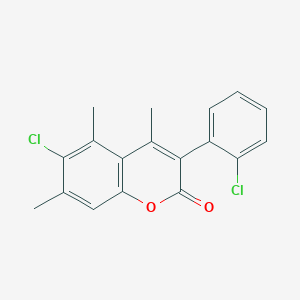

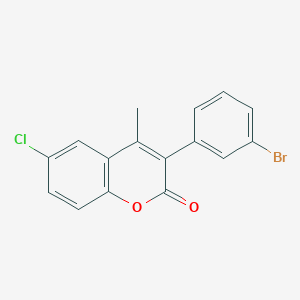

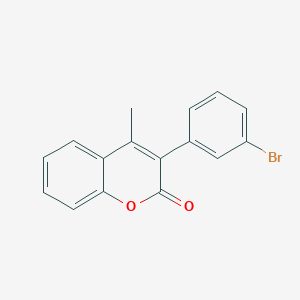

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.